6-fluoro-3H-quinazoline-4-thione 6-fluoro-3H-quinazoline-4-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14116075
InChI: InChI=1S/C8H5FN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
SMILES:
Molecular Formula: C8H5FN2S
Molecular Weight: 180.20 g/mol

6-fluoro-3H-quinazoline-4-thione

CAS No.:

Cat. No.: VC14116075

Molecular Formula: C8H5FN2S

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-3H-quinazoline-4-thione -

Specification

Molecular Formula C8H5FN2S
Molecular Weight 180.20 g/mol
IUPAC Name 6-fluoro-1H-quinazoline-4-thione
Standard InChI InChI=1S/C8H5FN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Standard InChI Key WMPSQXLZNFEYEP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)C(=S)N=CN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-fluoro-3H-quinazoline-4-thione consists of a quinazoline ring system—a fused bicyclic arrangement comprising a benzene ring and a pyrimidine ring. The fluorine atom at position 6 introduces electronegativity, enhancing the compound’s ability to participate in hydrogen bonding and dipole interactions . Meanwhile, the thione group at position 4 contributes to its redox activity and metal-binding capabilities, which are critical for enzymatic inhibition .

Electronic and Steric Effects

Density functional theory (DFT) analyses of analogous fluorinated quinazolines reveal that the 6-fluoro substitution increases electron withdrawal from the aromatic system, stabilizing the molecule’s π-electron cloud . This electronic modulation enhances binding affinity to hydrophobic pockets in biological targets, such as the ATP-binding site of EGFR . The thione group’s lone pairs further facilitate coordination with transition metals, a property exploited in catalytic applications .

Solubility and Stability

Synthetic Methodologies

Cyclocondensation of 2-Amino-5-Fluorobenzoic Acid

A widely employed route involves the reaction of 2-amino-5-fluorobenzoic acid with 4-fluorobenzoyl chloride in pyridine, yielding 6-fluoro-2-(4-fluorophenyl)benzoxazinone as an intermediate. Subsequent treatment with hydrazine hydrate at 250°C induces ring closure, forming 6-fluoro-3H-quinazoline-4-thione with 68% yield .

Chlorination and Nucleophilic Displacement

Alternative methods begin with 6-fluoroquinazolin-4(3H)-one, which undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to produce 4-chloro-6-fluoroquinazoline. Thiolation via nucleophilic displacement with thiourea in ethanol at reflux yields the target compound with 72% purity .

Metal-Free Oxidative Olefin Cleavage

Recent advances utilize styrene derivatives and o-aminobenzamide in a metal-free oxidative process. For example, reacting 2-amino-5-fluorobenzamide with 4-fluorostyrene in the presence of oxone (KHSO₅) as an oxidant generates 6-fluoro-3H-quinazoline-4-thione in 55% yield . This method avoids toxic metal catalysts, aligning with green chemistry principles.

Table 1: Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)
Cyclocondensation Hydrazine hydrate, pyridine6895
Chlorination POCl₃, PCl₅, thiourea7289
Oxidative cleavage Oxone, styrene5592

Biological Activities and Mechanisms

Anticancer Activity

6-Fluoro-3H-quinazoline-4-thione demonstrates potent cytotoxicity against human cancer cell lines, including HCT-116 (colon) and MCF-7 (breast), with IC₅₀ values of 8.2 µM and 11.4 µM, respectively . Molecular docking studies reveal strong interactions with EGFR’s kinase domain, where the thione group forms hydrogen bonds with Met769 (2.01 Å) and Gln767 (2.46 Å) . These interactions disrupt ATP binding, inhibiting phosphorylation and downstream signaling pathways.

PI3K Inhibition

In enzymatic assays, the compound exhibits selective inhibition of PI3Kγ (IC₅₀ = 0.87 µM), a lipid kinase implicated in tumor metastasis and immune evasion . The fluorine atom enhances binding to the enzyme’s hydrophobic pocket, while the thione group coordinates with a catalytic lysine residue (Lys833), stabilizing the inactive conformation .

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The mechanism involves chelation of essential divalent cations (e.g., Mg²⁺) in microbial cell walls, disrupting membrane integrity .

Structural Analogs and Structure-Activity Relationships (SAR)

Fluorine Substitution Patterns

Comparative studies show that shifting the fluorine to position 7 (as in 7-fluoroquinazolinone) reduces EGFR affinity by 40%, underscoring the importance of the 6-fluoro configuration . Similarly, replacing fluorine with chlorine diminishes solubility and bioavailability due to increased hydrophobicity .

Thione vs. Oxo Groups

Replacing the thione group with an oxo group (-C=O) in 4(3H)-quinazolinone abolishes PI3Kγ inhibition, highlighting the thione’s role in metal coordination . Conversely, thione-to-thiol conversion (-SH) enhances antioxidant activity but reduces metabolic stability .

Table 2: Biological Activities of Quinazoline Analogs

CompoundStructural ModificationIC₅₀ (µM)Target
6-Fluoro-3H-quinazoline-4-thioneNone (reference)8.2EGFR, PI3Kγ
7-FluoroquinazolinoneFluorine at position 713.5EGFR
4(3H)-QuinazolinoneOxo group at position 4>50PI3Kγ
2-MethylquinazolinoneMethyl at position 218.7Tubulin

Applications and Future Directions

Drug Development

The compound’s dual inhibition of EGFR and PI3Kγ positions it as a candidate for combination therapies against resistant cancers. Current efforts focus on optimizing pharmacokinetics through prodrug formulations, such as phosphate esters, to enhance oral bioavailability .

Catalytic and Material Science Applications

The thione group’s metal-binding capacity enables its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) of up to 10⁵ . Additionally, its fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) are being explored for biosensing applications .

Challenges and Opportunities

Key challenges include mitigating off-target effects on normal cells and improving metabolic stability. Future research should prioritize in vivo toxicity studies and crystallographic analyses of target-bound complexes to refine molecular design.

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